isopropyl 2-((4-oxo-3-(m-tolyloxy)-4H-chromen-7-yl)oxy)acetate
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Overview
Description
PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, including the formation of the chromone core, the introduction of the 3-methylphenoxy group, and the esterification with propan-2-yl acetate. Common synthetic methods include:
Nucleophilic Aromatic Substitution: This step involves the substitution of a leaving group on the aromatic ring with a nucleophile, such as a phenoxide ion.
Esterification: The final step involves the reaction of the chromone derivative with propan-2-yl acetate under acidic or basic conditions to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like phenoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Phenylethyl)chromone
- 3,7-Dihydroxychroman-4-one
- 2-(7-Methoxy-4-oxo-1-benzopyran-3-yl)acetic acid
Uniqueness
PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other chromone derivatives .
Properties
Molecular Formula |
C21H20O6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-20(22)12-24-15-7-8-17-18(10-15)25-11-19(21(17)23)27-16-6-4-5-14(3)9-16/h4-11,13H,12H2,1-3H3 |
InChI Key |
INZVIQAGTBLTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C |
Origin of Product |
United States |
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